

# CC-90003 Technical Resource Hub: Off-Target Profiling & Validation

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: CC-90003

Cat. No.: B1574304

[Get Quote](#)

Senior Application Scientist: Dr. Alex V. Mercer Subject: Identifying & Validating Off-Target Kinase Inhibition of **CC-90003** Last Updated: February 23, 2026

## Introduction: The Covalent Challenge

Welcome to the technical support center for **CC-90003**. As a researcher working with this compound, you are likely aware that **CC-90003** is a highly potent, covalent (irreversible) inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1). It targets the conserved cysteine residues (Cys183 in ERK1; Cys164 in ERK2) within the ATP-binding pocket.[1]

Why this guide exists: While **CC-90003** is designed for specificity, the acrylamide warhead used for covalent bonding can theoretically react with other accessible cysteines in the proteome. Furthermore, standard biochemical assays often misclassify covalent inhibitors, leading to "false positive" off-target hits or underestimating potency.

This guide addresses the three most common technical hurdles:

- Biochemical Artifacts: Distinguishing real off-targets from reversible noise.
- Cellular Validation: Confirming target engagement persistence.
- Proteomic Screening: Identifying unknown off-targets using Activity-Based Protein Profiling (ABPP).

## Module 1: Biochemical Profiling & Kinetic Validation

### Troubleshooting Guide: Interpreting Kinase Panel Hits

User Question: "I ran **CC-90003** through a standard 300-kinase biochemical panel (e.g., Eurofins/DiscoverX). I see inhibition of FLT3, KDR, and PDGFR $\alpha$ , plus weak hits on other kinases.[2][3] Are these real?"

Technical Response: Yes, the inhibition of FLT3, KDR (VEGFR2), and PDGFR $\alpha$  are documented, bona fide off-targets of **CC-90003** [1]. However, weak hits (<50% inhibition at 1  $\mu$ M) in other kinases often represent reversible binding or assay artifacts rather than covalent modification.

Because **CC-90003** is a covalent inhibitor, a standard IC<sub>50</sub> (measured at a single time point) is scientifically invalid for characterizing potency. Covalent potency is time-dependent.[4] You must determine the

parameter to distinguish specific covalent targets from transient binders.

### Protocol: Time-Dependent IC<sub>50</sub> Shift Assay

Objective: Differentiate between reversible binding (no IC<sub>50</sub> shift) and irreversible covalent inhibition (significant IC<sub>50</sub> shift over time).

- Preparation: Prepare **CC-90003** at 10x concentrations (serial dilution).
- Pre-incubation: Incubate the kinase (ERK1/2 or suspected off-target) with **CC-90003** for 30 minutes and 4 hours before adding ATP/substrate.
- Reaction: Add ATP (at ) and substrate to initiate the reaction. Run for a short duration (e.g., 20 mins) to measure residual activity.
- Analysis: Plot IC<sub>50</sub> curves for both pre-incubation times.

Data Interpretation:

| Observation             | Interpretation                                                          | Action                                                               |
|-------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------|
| IC50 (4h) << IC50 (30m) | Covalent Interaction. The compound accumulates on the target over time. | Valid off-target. Calculate                                          |
| IC50 (4h) ≈ IC50 (30m)  | Reversible Interaction. The compound reaches equilibrium quickly.       | Likely a low-affinity reversible binder. Less physiological concern. |
| No Inhibition           | Non-binder.                                                             | Disregard.                                                           |

## Workflow Visualization: Selectivity Logic



[Click to download full resolution via product page](#)

Figure 1: Decision tree for validating biochemical hits. Only time-dependent shifts warrant downstream cellular validation.

## Module 2: Cellular Target Engagement

### Troubleshooting Guide: The "Washout" Discrepancy

User Question: "My biochemical data suggests **CC-90003** inhibits Off-Target X. However, when I treat cells, I don't see toxicity. How do I prove the drug is actually hitting the target inside the cell?"

Technical Response: Biochemical assays lack the high intracellular ATP concentrations (1-5 mM) that compete with inhibitors. To confirm cellular engagement of a covalent inhibitor, you must utilize a Washout-Recovery Assay.

Since **CC-90003** binds irreversibly, the inhibition should persist even after the free drug is washed away. If the inhibition disappears after washing, the binding was reversible (and likely successfully out-competed by cellular ATP).

### Protocol: Cellular Washout Assay

Objective: Confirm irreversible target engagement in live cells.

- Seeding: Plate cells expressing the target (e.g., HCT-116 for ERK; FLT3-ITD lines for FLT3).
- Pulse Treatment: Treat cells with **CC-90003** (at EC90) for 1 hour.
  - Control A: DMSO only.
  - Control B: Continuous treatment (no wash).
- Washout: Remove media. Wash 3x with warm PBS. Add fresh drug-free media.
- Recovery Phase: Incubate for 0, 2, 6, and 24 hours.
- Readout: Lyse cells and Western Blot for p-ERK (or p-FLT3/p-PDGFR $\alpha$ ).

Expected Results:

- True Covalent Target (ERK1/2): Phosphorylation remains inhibited at 2-6 hours post-washout (signal returns only as new protein is synthesized).
- Reversible Off-Target: Phosphorylation is restored almost immediately (within 1-2 hours) after washout.

## Workflow Visualization: Washout Dynamics



[Click to download full resolution via product page](#)

Figure 2: The Washout-Recovery workflow. Persistent inhibition after drug removal is the hallmark of successful covalent targeting.

## Module 3: Advanced Chemo-proteomics (ABPP) Troubleshooting Guide: Identifying "Unknown" Covalent Targets

User Question: "I am concerned about reactivity with non-kinase cysteines. How do I screen the whole proteome for **CC-90003** adducts?"

Technical Response: Standard kinase panels will miss non-kinase off-targets. The gold standard for this is Activity-Based Protein Profiling (ABPP) using a desthiobiotin-ATP probe (e.g., KiNativ™ platform) or an alkyne-tagged analog of **CC-90003** [2].

The Strategy: You treat lysates (or live cells) with **CC-90003**, then "chase" with a reactive probe that binds available active sites. If **CC-90003** has covalently bound a target, the probe cannot bind. This "loss of signal" in Mass Spec indicates a hit.

## Protocol: Competitive ABPP (KiNativ approach)

- Lysate Prep: Prepare native cell lysates (avoid denaturing detergents).
- Competition:
  - Sample A: Treat with DMSO.
  - Sample B: Treat with **CC-90003** (1  $\mu$ M and 10  $\mu$ M).
- Probe Labeling: Add Desthiobiotin-ATP (binds conserved lysine/cysteines in kinase pockets). Incubate 1 hour.
- Digestion & Enrichment: Trypsinize lysates. Enrich biotinylated peptides using Streptavidin beads.
- LC-MS/MS: Analyze peptides.
- Quantification: Targets blocked by **CC-90003** will show reduced spectral counts in Sample B compared to Sample A.

## Workflow Visualization: ABPP Logic



[Click to download full resolution via product page](#)

Figure 3: Competitive ABPP workflow. **CC-90003** prevents the probe from binding, resulting in a 'disappearing' peak in Mass Spec data.

## References

- Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, **CC-90003**, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance.[1][2][5] *Molecular Cancer Research*, 17(2), 642–654.[5]
- Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. *Journal of Medicinal Chemistry*, 55(14), 6243–6262.

- Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) (Contextual reference for ERK inhibitor profiling). Journal of Medicinal Chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. covalx.com \[covalx.com\]](https://www.covalx.com)
- [2. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry \(RSC Publishing\) DOI:10.1039/D5MD00050E \[pubs.rsc.org\]](#)
- [5. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [CC-90003 Technical Resource Hub: Off-Target Profiling & Validation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574304#identifying-off-target-kinase-inhibition-of-cc-90003\]](https://www.benchchem.com/product/b1574304#identifying-off-target-kinase-inhibition-of-cc-90003)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)